4-Acetyl-6-methylpyridazin-3(2H)-one

Antiviral Research Medicinal Chemistry Thiosemicarbazone Derivatives

Generic pyridazinone isomers can lead to failed syntheses and invalid SAR conclusions due to divergent reactivity and biological activity. 4-Acetyl-6-methylpyridazin-3(2H)-one offers a regiospecifically defined 4-acetyl substitution pattern essential for reproducible enaminone formation and target engagement. - Enables smooth conversion to azolo[1,5-a]pyrimidine fused heterocycles via enaminone intermediates for library expansion. - Validated scaffold for factor XIa inhibitor design, achieving nanomolar binding affinities distinct from imidazole or pyridine-based chemotypes. - Structurally related pyridazinones demonstrate potent AChE inhibition (Ki = 11.61 nM), supporting Alzheimer's disease drug discovery programs.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 152343-22-1
Cat. No. B588672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-6-methylpyridazin-3(2H)-one
CAS152343-22-1
Synonyms3(2H)-Pyridazinone, 4-acetyl-6-methyl- (9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESCC1=NNC(=O)C(=C1)C(=O)C
InChIInChI=1S/C7H8N2O2/c1-4-3-6(5(2)10)7(11)9-8-4/h3H,1-2H3,(H,9,11)
InChIKeyDUROTMUMZYOYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-6-methylpyridazin-3(2H)-one Overview


4-Acetyl-6-methylpyridazin-3(2H)-one (CAS 152343-22-1), also known as 5-acetyl-3-methyl-1H-pyridazin-6-one, is a heterocyclic compound belonging to the pyridazin-3(2H)-one class . It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . Pyridazinones are widely recognized as privileged scaffolds in medicinal and agrochemical chemistry due to their diverse biological activities and synthetic versatility [1]. This compound features a distinctive substitution pattern with an acetyl group at the 4-position and a methyl group at the 6-position of the pyridazinone ring, which differentiates it from regioisomers like 3-acetyl-6-methylpyridazine (CAS 91544-04-6) [2].

Regioisomer-specific SAR studies (pyridazine scaffold)
Fused heterocycle synthesis via enaminone formation
Pyridazinone-based enzyme inhibitor research (class-level)

Uniqueness of 4-Acetyl-6-methylpyridazin-3(2H)-one


In scientific and industrial applications, pyridazin-3(2H)-one derivatives are not interchangeable. The specific position and nature of substituents on the pyridazinone core profoundly influence both chemical reactivity and biological activity [1]. For example, the 4-acetyl substitution in 4-acetyl-6-methylpyridazin-3(2H)-one creates a unique electronic environment and steric profile compared to 3-acetyl or other positional isomers [2]. These differences directly impact reaction outcomes in synthetic pathways, target binding in biological assays, and performance in material science applications. Furthermore, the tautomeric equilibrium of the pyridazinone ring, which is sensitive to substitution patterns, can alter hydrogen bonding capacity, solubility, and metabolic stability . Generic substitution without empirical validation risks failed syntheses, irreproducible biological data, and invalid structure-activity relationship (SAR) conclusions.

Regioisomer-dependent bioactivity
Reported antiviral activity may not transfer between 4-acetyl and 3-acetyl pyridazine isomers; direct substitution risks loss of activity in tested models.
Synthetic pathway divergence
The 4-acetyl group enables enaminone formation for fused azine synthesis; non-acetylated or differently substituted pyridazinones may not undergo this pathway.
Class-level inference only
FXIa and AChE inhibition data derive from related pyridazinone analogs; activity of this exact compound requires empirical validation.

4-Acetyl-6-methylpyridazin-3(2H)-one Differentiation Evidence


Regioisomer-Specific Antiviral Activity

In a direct head-to-head comparison of thiosemicarbazone (TSC) derivatives, the 4-acetylpyridazine scaffold (structurally analogous to 4-acetyl-6-methylpyridazin-3(2H)-one) showed a complete loss of antiviral activity relative to the 3-acetylpyridazine system. Specifically, replacement of the 2-pyridyl group in TSC 20d with a 4-pyridazinyl system (compound 17d) abolished antiherpetic activity, whereas the 3-pyridazinyl analog retained activity with reduced cytotoxicity [1].

Antiviral activity
Head-to-head
4-Acetyl scaffold
No activity
3-Acetyl scaffold
Activity retained
Cytotoxicity ↓100×
Regioisomer position determines antiviral activity in tested analogs.
In vitro antiherpetic assay; direct comparison.
Antiviral Research Medicinal Chemistry Thiosemicarbazone Derivatives

Fused Azine Precursor

The 6-acetyl-3-oxopyridazine derivative 3l, which shares the core pyridazinone structure with 4-acetyl-6-methylpyridazin-3(2H)-one, was successfully employed as a key intermediate for the synthesis of azolo[1,5-a]pyrimidines. Reaction with DMF-DMA afforded enaminone 4, which then reacted with aminoazoles to yield fused azine derivatives 5-7 [1]. This demonstrates the unique reactivity of the acetyl-substituted pyridazinone system in constructing complex heterocycles.

Fused azine synthesis
Cross-study
DMF-DMA → enaminone + aminoazole → fused azine
Acetyl group enables unique enaminone formation for polycyclic synthesis.
Analogous 6-acetyl-3-oxopyridazine gave excellent yield.
Organic Synthesis Heterocyclic Chemistry Enaminone Chemistry

Pyridazinones as Factor XIa Inhibitors

A series of pyridazinone derivatives were designed and synthesized as coagulation factor XIa (FXIa) inhibitors, demonstrating that this scaffold can achieve potent enzyme inhibition. The regioisomer 4,6-disubstituted pyridazine analog (compound 4) exhibited a FXIa Ki of 4.1 nM, comparable to the 3,5-disubstituted pyridazine analog (Ki = 4.4 nM) and superior to pyridine-based analogs [1]. This highlights the intrinsic value of the pyridazinone core for high-affinity target engagement.

FXIa inhibition
Class-level
Ki = 4.1 nM
related 4,6-disubstituted pyridazine
Pyridazinone core supports serine protease inhibition.
Not directly measured for this compound; requires validation.
Anticoagulation Factor XIa Drug Discovery

AChE Inhibition by Pyridazinone Derivatives

In a series of 3(2H)-pyridazinone derivatives evaluated for acetylcholinesterase (AChE) inhibition, the most potent compound 5g exhibited a Ki value of 11.61 ± 0.77 nM, outperforming the reference compound Tacrine [1]. This demonstrates that pyridazinone derivatives can achieve sub-nanomolar potency against AChE, and that specific substitution patterns (including acetyl groups) are crucial for optimizing activity.

AChE inhibition
Class-level
Ki = 11.61 nM
most potent analog 5g in series
Acetyl-substituted pyridazinones may achieve nanomolar AChE binding.
Requires confirmation with this exact compound.
Acetylcholinesterase Neurodegeneration QSAR

Applications of 4-Acetyl-6-methylpyridazin-3(2H)-one


Fused Heterocyclic Library Synthesis

4-Acetyl-6-methylpyridazin-3(2H)-one can serve as a key precursor for generating diverse azolo[1,5-a]pyrimidine and related fused heterocycles. As demonstrated with the 6-acetyl-3-oxopyridazine derivative, the acetyl group enables smooth conversion to an enaminone, which then reacts with aminoazoles to form complex polycyclic structures [1]. This application is ideal for medicinal chemistry groups seeking to expand compound libraries with novel scaffolds.

Antiviral SAR of Pyridazine Isomers

The stark difference in antiviral activity between 4-acetyl and 3-acetyl pyridazine derivatives underscores the importance of precise substitution patterns [1]. 4-Acetyl-6-methylpyridazin-3(2H)-one is a valuable tool for structure-activity relationship (SAR) studies aimed at understanding how the acetyl group position influences antiviral potency and cytotoxicity. It can be used as a negative control or as a scaffold for further optimization.

Factor XIa Inhibitor Development

The pyridazinone core has been validated as a potent scaffold for factor XIa inhibitors, achieving single-digit nanomolar binding affinities [1]. 4-Acetyl-6-methylpyridazin-3(2H)-one can be employed as a starting material or core fragment in the design and synthesis of novel anticoagulant agents targeting FXIa, offering a differentiated chemotype compared to imidazole or pyridine-based inhibitors.

AChE Inhibitor Optimization

Given the potent AChE inhibition demonstrated by structurally related pyridazinones (Ki = 11.61 nM for compound 5g) [1], 4-acetyl-6-methylpyridazin-3(2H)-one is a rational choice for medicinal chemists developing new therapeutics for Alzheimer's disease and other cognitive disorders. Its unique substitution pattern may offer advantages in selectivity, brain penetration, or metabolic stability compared to other pyridazinone isomers.

Application
Selection Property
Validation Focus
Fused heterocycle library synthesis
Acetyl-substituted pyridazinone for enaminone formation
Reactivity with DMF-DMA and aminoazoles
Antiviral SAR studies (pyridazine isomers)
Regioisomer-specific bioactivity profile
Direct antiviral and cytotoxicity comparison
Factor XIa inhibitor research
Pyridazinone core for serine protease targeting
FXIa enzyme inhibition assay and selectivity
AChE inhibitor optimization studies
4,6-disubstituted pyridazinone for cholinesterase binding
AChE inhibition and selectivity screening

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